3-Bromo-2,5-dichlorophenylboronic acid

Chemoselective cross-coupling Orthogonal functionalization Polyhalogenated arene synthesis

Researchers requiring programmable sequential coupling often face limitations with mono- or dihalogenated boronic acids that lack orthogonal reactivity. 3-Bromo-2,5-dichlorophenylboronic acid solves this with a unique 2,5-Cl₂/3-Br pattern: the C-Br bond undergoes selective oxidative addition in a first Suzuki step, while the C-Cl bonds remain intact for late-stage diversification. Key advantages: • Enables three-step sequential coupling without protecting groups. • Documented 97-98% purity with batch-specific QC (NMR, HPLC). • Available as free acid and pinacol ester for flexible route scouting. Reliable global supply reduces procurement friction for medicinal chemistry and materials science programs.

Molecular Formula C6H4BBrCl2O2
Molecular Weight 269.71 g/mol
CAS No. 2121513-17-3
Cat. No. B6301409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-dichlorophenylboronic acid
CAS2121513-17-3
Molecular FormulaC6H4BBrCl2O2
Molecular Weight269.71 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1Cl)Br)Cl)(O)O
InChIInChI=1S/C6H4BBrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H
InChIKeyUBPASQAXQSYNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,5-dichlorophenylboronic acid – Overview


3-Bromo-2,5-dichlorophenylboronic acid is a trihalogenated arylboronic acid building block (C6H4BBrCl2O2, MW 269.72) featuring a precisely defined substitution pattern: a boronic acid group at position 1, chlorine atoms at positions 2 and 5, and a bromine atom at position 3 . The compound belongs to the arylboronic acid class widely employed in Suzuki–Miyaura cross-coupling reactions, but its distinct halo-substitution pattern introduces orthogonal reactivity handles—the C–Br bond being significantly more reactive toward oxidative addition than the C–Cl bonds—enabling programmable, sequential functionalization strategies not accessible with simpler mono- or dihalogenated analogs [1].

Orthogonal reactivity handle (C–Br >> C–Cl) for sequential coupling strategies
Precisely defined 2,5-dichloro substitution pattern for regiochemical control
Available as free acid and pinacol ester to support aqueous or anhydrous workflows

3-Bromo-2,5-dichlorophenylboronic acid vs. Generic Analogs


Commonly available analogs such as 2,5-dichlorophenylboronic acid (CAS 135145-90-3) or 3-bromophenylboronic acid (CAS 89598-96-7) each lack one of the two essential orthogonal reactivity handles present in the target compound. 2,5-Dichlorophenylboronic acid provides only chlorine substituents, which are substantially less reactive in palladium-catalyzed cross-coupling than bromine (reactivity order: C–Br > C–Cl > C–OTf) [1]; conversely, 3-bromophenylboronic acid lacks the chlorine atoms that can serve as latent functionalization sites after the initial coupling event. Even among other bromo-dichloro regioisomers (e.g., 3-bromo-2,6-dichlorophenylboronic acid, CAS 1451392-94-1), the specific 2,5-dichloro pattern imparts unique electronic and steric effects on both the boronic acid reactivity and the relative activation energies of the remaining C–Cl bonds, directly influencing site-selectivity in sequential coupling sequences [2]. Substituting any of these analogs would either sacrifice the ability to perform a second orthogonal coupling step or alter the regiochemical outcome of the synthetic sequence.

Mismatch Non-brominated analogs (e.g., 2,5-dichlorophenylboronic acid) lack the C–Br handle, requiring harsh chloride-activation conditions that may alter the synthetic sequence.
Regioisomer The 2,6-dichloro regioisomer doubles ortho steric hindrance at the boronic acid, which may increase protodeboronation and shift coupling site-selectivity away from the desired pattern.
Quality Generic mono-halogenated analogs or lower-purity regioisomers may introduce unidentified impurities that compromise yield in multi-step sequences.

3-Bromo-2,5-dichlorophenylboronic acid: Evidence vs. Analogs


Chemoselective Suzuki Coupling of C–Br over C–Cl

In palladium-catalyzed Suzuki–Miyaura coupling, aryl bromides undergo oxidative addition substantially faster than aryl chlorides. The established general reactivity order is Ar–I >> Ar–Br >> Ar–Cl [1]. For polyhalogenated arenes bearing both C–Br and C–Cl bonds, the Yuen et al. (2024) study demonstrated that a Pd(OAc)₂/SelectPhos catalyst system achieves exclusive coupling at the C–Br site with >99% chemoselectivity over C–Cl and C–OTf sites, even at a catalyst loading as low as 0.02 mol% Pd [2]. This means that 3-bromo-2,5-dichlorophenylboronic acid can first undergo Suzuki coupling via its boronic acid group to install one aryl fragment, then the remaining aryl bromide site can be selectively coupled in a second step while both chlorine atoms remain intact—a sequential orthogonal strategy that is impossible with 2,5-dichlorophenylboronic acid, which lacks the bromine handle and would require far harsher conditions to activate the chlorine sites [1][3].

Chemoselective Suzuki Coupling
Class-level inference
C–Br site >99% selective over C–Cl under Pd(OAc)₂/SelectPhos conditions. C–Br oxidative addition is approximately 10²–10³ times faster than C–Cl for unactivated aryl halides.
Supports orthogonal coupling workflow; enables stepwise diversification without protecting groups.
Specific reactivity observed in bromochloroaryl substrates; individual protocol validation recommended.
Chemoselective cross-coupling Orthogonal functionalization Polyhalogenated arene synthesis

Regioisomeric Differentiation: 2,5- vs. 2,6-Dichloro Substitution

Among the bromo-dichlorophenylboronic acid regioisomers, the 3-bromo-2,5-dichloro pattern (CAS 2121513-17-3) positions the two chlorine atoms at the 2- and 5-positions relative to the boronic acid group, while the 3-bromo-2,6-dichloro isomer (CAS 1451392-94-1) places chlorines at the 2- and 6-positions . This difference in chlorine placement alters the electronic environment of the boronic acid and the remaining C–Br bond. In the 2,5-dichloro arrangement, the para-chlorine (position 5) exerts a resonance electron-withdrawing effect while the ortho-chlorine (position 2) introduces steric hindrance near the boronic acid, potentially modulating coupling rates. In contrast, the 2,6-dichloro arrangement places both chlorines ortho to the boronic acid, doubling steric congestion and increasing the propensity for protodeboronation side reactions [1]. Synthetic chemists targeting specific biaryl architectures must therefore select the correct regioisomer to ensure the desired regiochemical outcome in sequential coupling sequences.

Regioisomeric Differentiation
Class-level inference
2,5-dichloro pattern provides one ortho-steric and one para-electronic chlorine. 2,6-dichloro isomer doubles ortho congestion; protodeboronation rates may be 2–5× higher under aqueous basic conditions.
Confirms 2,5-regioisomer may offer improved coupling efficiency and yield.
Class-level inference from disubstituted phenylboronic acids; project-specific steric/electronic review needed.
Regiochemical control Structure–reactivity relationship Arylboronic acid building blocks

Validated Purity & Batch Reproducibility

For procurement decisions in medicinal chemistry and process development, documented batch purity and analytical characterization are critical. Bidepharm supplies 3-bromo-2,5-dichlorophenylboronic acid (CAS 2121513-17-3) with a standard purity of 97% and provides batch-specific QC documentation including NMR, HPLC, and GC spectra . Leyan offers the same compound at 98% purity (Product No. 1182461) . In comparison, the structurally analogous 3-bromo-2,6-dichlorophenylboronic acid (CAS 1451392-94-1) is listed by AKSci with a minimum purity specification of only 95% . The availability of documented, verifiable purity data reduces the risk of failed coupling reactions due to inhibitor-laden or degraded boronic acid reagent, a well-known challenge in boronic acid chemistry where anhydride (boroxine) formation and protodeboronation can erode effective purity over time [1].

Batch Purity & QC Documentation
Head-to-head
97% (Bidepharm) with batch-specific NMR, HPLC, GC. 98% (Leyan). Comparator 2,6-regioisomer listed at 95% minimum purity without equivalent documentation.
Reported higher certified purity and documented QC may reduce coupling failure risk.
Supplier-reported data as of 2025; end-user lot-specific COA verification recommended.
Quality control Batch reproducibility Procurement specification

Pinacol Ester Derivative Availability for Optimized Suzuki Coupling Performance

The pinacol ester derivative of 3-bromo-2,5-dichlorophenylboronic acid (CAS 2121515-15-7, C12H14BBrCl2O2, MW 351.86) is commercially available from Sigma-Aldrich and MolCore . Boronic acid pinacol esters are often preferred over free boronic acids in Suzuki coupling because they exhibit greater stability toward protodeboronation, are easier to purify by chromatography, and can be stored for longer periods without formation of boroxine anhydrides [1]. The availability of both the free boronic acid (for aqueous coupling conditions) and the pinacol ester (for anhydrous or chromatographic workflows) provides procurement flexibility. This contrasts with the 3-bromo-2,6-dichloro regioisomer (CAS 1451392-94-1), for which the pinacol ester is less widely catalogued by major international suppliers, potentially limiting access to the ester form for specific reaction conditions .

Pinacol Ester Availability
Cross-study comparable
Pinacol ester (CAS 2121515-15-7) catalogued by Sigma-Aldrich and MolCore (NLT 98%). 2,6-regioisomer pinacol ester shows limited international supplier presence.
Dual-form access supports workflow flexibility for anhydrous or aqueous coupling protocols.
Commercial availability assessment; individual supplier stock confirmation advised before procurement.
Boronic ester Pinacol ester Suzuki coupling reagent

3-Bromo-2,5-dichlorophenylboronic acid: Applications


Sequential Orthogonal Suzuki Coupling for Unsymmetrical Polyaryls

The C–Br > C–Cl reactivity differential established by Yuen et al. (2024) [1] makes 3-bromo-2,5-dichlorophenylboronic acid an ideal building block for constructing unsymmetrical polyaryl architectures via sequential coupling. In the first step, the boronic acid undergoes Suzuki coupling with an aryl halide to form a biaryl intermediate that retains an aryl bromide and two aryl chlorides. A second, ligand-controlled coupling then selectively activates the C–Br bond, leaving the C–Cl bonds intact for potential third-step diversification. This strategy avoids the need for protecting group manipulations and is directly applicable to the synthesis of terphenyl-based pharmaceuticals, liquid crystal precursors, and OLED materials.

Late-Stage Diversification in Medicinal Chemistry Libraries

For medicinal chemistry campaigns, the documented 97–98% purity with batch-specific QC (NMR, HPLC, GC) [1] ensures that the boronic acid reagent does not introduce unidentified impurities into diversity-oriented synthesis libraries. The chlorine substituents serve as latent handles for late-stage functionalization via Buchwald–Hartwig amination or additional Suzuki coupling after the initial C–C bond formation, enabling the rapid generation of analog series from a single advanced intermediate.

Free Acid & Pinacol Ester for Process Development

The commercial availability of both the free boronic acid (CAS 2121513-17-3) and its pinacol ester (CAS 2121515-15-7) from multiple international suppliers [1] allows process chemists to screen both reagent forms during route optimization. The pinacol ester offers superior stability for anhydrous coupling protocols and is amenable to chromatographic purification, while the free acid is preferred for aqueous reaction conditions. This dual-form availability reduces procurement friction during scale-up from milligram to kilogram quantities.

Regiocontrolled Synthesis of 2,5-Dichlorobiaryl Pharmacophores

When a synthetic target requires a 2,5-dichlorophenyl moiety with a specific point of attachment at the 1-position (via boronic acid coupling) and an additional functionalization site at the 3-position (via bromine coupling), the 3-bromo-2,5-dichloro regioisomer is the uniquely appropriate choice. Alternative regioisomers such as 3-bromo-2,6-dichlorophenylboronic acid would produce different connectivity patterns, and non-brominated analogs (e.g., 2,5-dichlorophenylboronic acid) cannot accommodate the second orthogonal coupling step without resorting to harsh C–Cl activation conditions [2].

Application
Selection Property
Validation Focus
Sequential orthogonal coupling
C–Br >> C–Cl reactivity differential
Site-selectivity under chosen ligand/base conditions
Medicinal chemistry library expansion
Latent C–Cl handles for late-stage diversification
Purity and impurity profiling of building block
Process development / route scouting
Free acid and pinacol ester dual-form access
Stability and reactivity comparison under process conditions
2,5-Dichlorobiaryl pharmacophore synthesis
Specific 2,5-dichloro-3-bromo substitution pattern
Regiochemical outcome vs. 2,6-dichloro isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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